

# Versutoxin and its Homologous Proteins in Funnel-Web Spiders: A Technical Guide

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## Compound of Interest

Compound Name: **versutoxin**

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This technical guide provides an in-depth analysis of **versutoxin** and its homologous proteins found in the venom of various funnel-web spiders. The document focuses on the molecular characteristics, mechanism of action, and experimental methodologies used to study these potent neurotoxins, which are of significant interest for both toxicological and therapeutic research.

## Introduction to $\delta$ -Hexatoxins

**Versutoxin**, officially designated as  $\delta$ -hexatoxin-Hv1a, is a neurotoxic peptide isolated from the venom of the Australian Blue Mountains funnel-web spider, *Hadronyche versuta*. It belongs to a family of structurally and functionally related toxins known as  $\delta$ -hexatoxins ( $\delta$ -HXTXs), which are responsible for the severe envenomation syndrome in primates, including humans.<sup>[1][2]</sup> These toxins exert their effects by targeting voltage-gated sodium channels (NaV), crucial components of neuronal excitability.<sup>[2]</sup>

Homologous proteins to **versutoxin** have been identified in other funnel-web spiders, most notably robustoxin ( $\delta$ -hexatoxin-Ar1a) from the Sydney funnel-web spider, *Atrax robustus*.<sup>[3]</sup> Other known homologs include  $\delta$ -hexatoxin-Hi1a from *Hadronyche infensa* and  $\delta$ -hexatoxin-Iw1a from *Illawarra wisharti*. A notable homolog,  $\delta$ -hexatoxin-Mg1a, has also been identified in the Japanese funnel-web spider, *Macrothele gigas*, demonstrating a broader geographical distribution of this toxin family.<sup>[4]</sup>

Structurally,  $\delta$ -hexatoxins are small peptides, typically 42-44 amino acids in length, characterized by a high content of basic residues and a conserved inhibitor cystine knot (ICK) motif.<sup>[2][5]</sup> This motif, formed by three interlocking disulfide bonds, confers significant stability to the toxin's tertiary structure.

## Data Presentation

### Amino Acid Sequence Alignment

The primary structures of **versutoxin** and its key homologs show a high degree of conservation, particularly in the cysteine residues that form the ICK motif. The following table presents a sequence alignment of several prominent  $\delta$ -hexatoxins.

Toxin Name	Species	UniProt ID	Sequence
$\delta$ -hexatoxin-Hv1a (Versutoxin)	Hadronyche versuta	P13494	CAKKRNWCGKTEDC CCPMKCVYAWYNEQ GSCQSTISALWKKC
$\delta$ -hexatoxin-Ar1a (Robustoxin)	Atrax robustus	P01478	CAKKRNWCGKNED CCCPMKCIYAWYNQ QGSCQTTITGLFKKC
$\delta$ -hexatoxin-Hi1a	Hadronyche infensa	P86991	CAKKRNWCGKSED CYCPMKCIYAWYNQ QGSCQTTITGLFKKC
$\delta$ -hexatoxin-Iw1a	Illawarra wisharti	P86992	CAKKRNWCGKSED CYCPMKCIYAWYNQ QGSCQTTITGLFKKC
$\delta$ -hexatoxin-Mg1a	Macrothele gigas	P86993	CGSGSSCTCDGELC CCPMKCIYAWYNQQ GSCQTTITGLFKKC

### Quantitative Pharmacological Data

The primary pharmacological effect of  $\delta$ -hexatoxins is the modulation of voltage-gated sodium channel function. The following table summarizes key quantitative data on the activity of

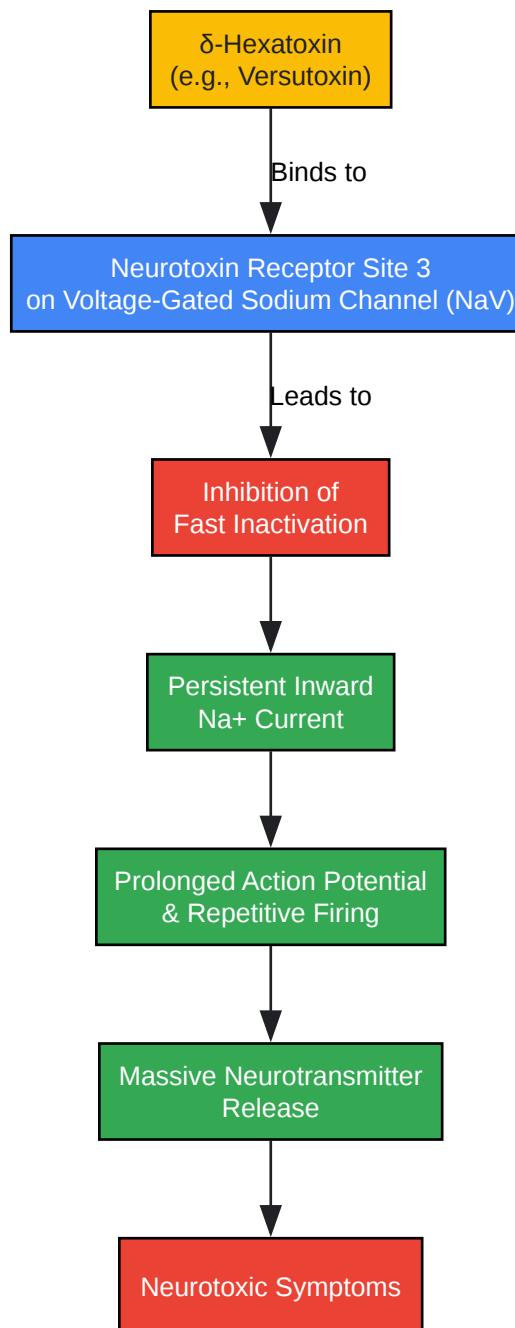
**versutoxin** and its homologs on various NaV channel subtypes.

Toxin	NaV Subtype	Effect	Value	Reference
δ-hexatoxin-Hv1a (Versutoxin)	TTX-sensitive NaV channels (rat DRG)	Apparent Ki for reduction in peak current	37 nM	[6]
δ-hexatoxin-Hv1a (Versutoxin)	TTX-sensitive NaV channels (rat DRG)	Hyperpolarizing shift in V1/2 of inactivation	7 mV (at 32 nM)	[6]
δ-hexatoxin-Ar1a (Robustoxin)	TTX-sensitive NaV channels (rat DRG)	Hyperpolarizing shift in V1/2 of inactivation	13 mV (at 30 nM)	[1]
δ-hexatoxin-Ar1a (Robustoxin)	TTX-sensitive NaV channels (rat DRG)	Hyperpolarizing shift in V1/2 of activation	11 mV (at 30 nM)	[1]
δ-hexatoxin-Mg1a	Mouse cerebellar granule cell NaV channels	EC50 for inhibition of fast inactivation	35.3 ± 5.9 nM	[7]
δ-hexatoxin-Mg1a	Human NaV1.3 (HEK293T cells)	EC50 for inhibition of fast inactivation	82.0 ± 3.0 nM	[7]
δ-hexatoxin-Mg1a	Human NaV1.4 (HEK293T cells)	EC50 for inhibition of fast inactivation	24.0 ± 4.7 nM	[7]
δ-theraphotoxin-Hm1a	Human NaV1.1 (Xenopus oocytes)	EC50 for inhibition of inactivation	38 ± 6 nM	[8]

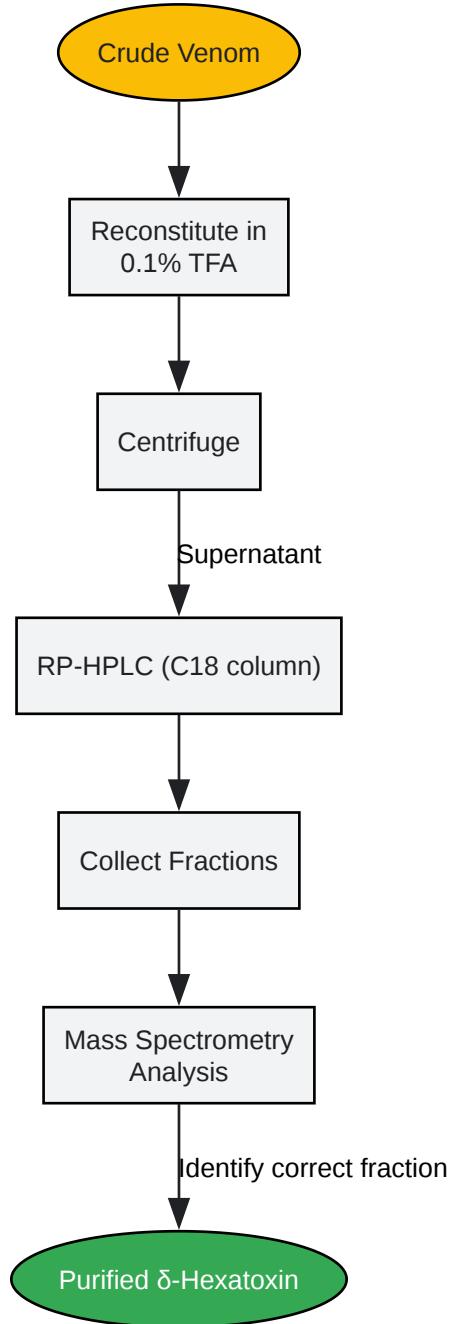
## Signaling Pathway and Mechanism of Action

δ-Hexatoxins exert their neurotoxic effects by binding to neurotoxin receptor site 3 on the extracellular face of voltage-gated sodium channels.[2] This binding event disrupts the normal

gating mechanism of the channel, specifically by inhibiting fast inactivation. This leads to a persistent inward sodium current, prolonged action potentials, and spontaneous repetitive firing of neurons, ultimately causing a massive release of neurotransmitters.[\[2\]](#)[\[9\]](#)

Signaling Pathway of  $\delta$ -Hexatoxins

## Toxin Purification Workflow

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